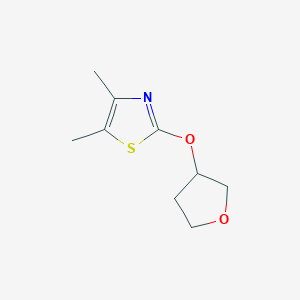![molecular formula C24H28N2O2 B2620229 4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898439-25-3](/img/structure/B2620229.png)
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the psychoactive effects of cannabis.
Wirkmechanismus
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide acts as a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the psychoactive effects of cannabis. It binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and effects on the cardiovascular system. It has also been shown to have effects on the immune system and on the regulation of appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoids on various physiological processes in a controlled and precise manner. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide and its effects on the cannabinoid receptors. One area of research is the development of new synthetic cannabinoids that are more potent and selective than this compound. Another area of research is the study of the long-term effects of synthetic cannabinoids on the central nervous system and on overall health. Additionally, research is needed to better understand the mechanisms of action of this compound and other synthetic cannabinoids, and to develop new therapeutic applications for these compounds.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide involves several steps, including the reaction of 2-chloro-4-tert-butylbenzoic acid with cyclopropanecarbonyl chloride, followed by the condensation of the resulting acid chloride with 3,4-dihydro-2H-quinolin-7-amine. The final step involves the reaction of the resulting amide with tert-butylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of both the CB1 and CB2 receptors, and has been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-24(2,3)19-11-8-17(9-12-19)22(27)25-20-13-10-16-5-4-14-26(21(16)15-20)23(28)18-6-7-18/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKVDMBPDHEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)



![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)
![N-(2-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2620161.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)


